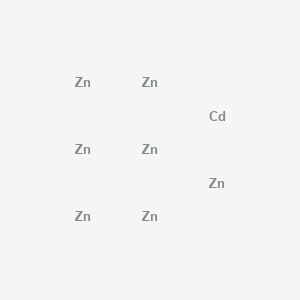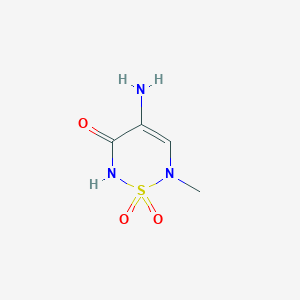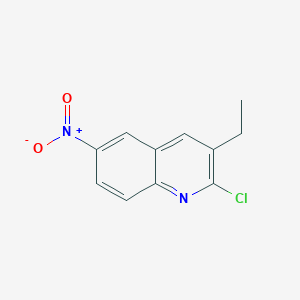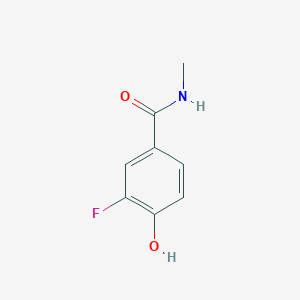
Cadmium;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal that is chemically similar to zinc but is denser and softer. Zinc is a bluish-silver, lustrous metal that is essential for all living organisms. Both elements are often found together in nature and have various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium-doped zinc oxide nanoparticles can be synthesized via the sol-gel method. This involves the preparation of a sol, which is a colloidal solution, and then transforming it into a gel by removing the solvent. The nanoparticles are then obtained by drying and calcining the gel .
Industrial Production Methods
Cadmium is primarily produced as a by-product of zinc refining. Zinc ores, such as sphalerite, contain small amounts of cadmium, which is extracted during the zinc production process. The cadmium is concentrated in the fumes during the roasting of zinc sulfide, which are then treated to obtain cadmium .
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium and zinc undergo various types of chemical reactions, including oxidation, reduction, and substitution. For example, cadmium reacts with oxygen to form cadmium oxide, and with halogens to form cadmium halides .
Common Reagents and Conditions
Oxidation: Cadmium reacts with oxygen at elevated temperatures to form cadmium oxide.
Reduction: Cadmium can be reduced from its compounds using reducing agents like hydrogen.
Substitution: Cadmium can react with halogens to form cadmium halides, such as cadmium chloride when reacting with hydrochloric acid.
Major Products
Cadmium Oxide (CdO): Formed by the oxidation of cadmium.
Cadmium Chloride (CdCl₂): Formed by the reaction of cadmium with hydrochloric acid.
Applications De Recherche Scientifique
Cadmium and zinc have numerous scientific research applications:
Mécanisme D'action
The mechanism by which cadmium and zinc exert their effects involves various molecular targets and pathways. For instance, cadmium can induce oxidative stress by generating reactive oxygen species, which can damage cellular components. Zinc, on the other hand, is involved in the regulation of metal-induced reactive oxygen species signaling pathways, which play a role in metal detoxification and tolerance .
Comparaison Avec Des Composés Similaires
Cadmium and zinc are chemically similar to mercury, another Group 12 element. cadmium and zinc are less toxic than mercury and have different industrial applications. For example, while mercury is used in thermometers and fluorescent lamps, cadmium is used in batteries, and zinc is used for galvanizing iron .
Similar Compounds
Mercury (Hg): Similar in chemical properties but more toxic.
Lead (Pb): Often found in similar industrial applications but has different chemical properties.
Copper (Cu): Shares some industrial applications with zinc but has different chemical properties.
Propriétés
Numéro CAS |
647831-91-2 |
|---|---|
Formule moléculaire |
CdZn7 |
Poids moléculaire |
570.1 g/mol |
Nom IUPAC |
cadmium;zinc |
InChI |
InChI=1S/Cd.7Zn |
Clé InChI |
BNGQILQUGLGEFP-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)


![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1-azabicyclo[2.2.2]octane](/img/structure/B12597572.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)

![2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)



![5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide](/img/structure/B12597639.png)

